Cas no 268542-18-3 ((3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid)

(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid 化学的及び物理的性質
名前と識別子
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- L-threo-Hexonic acid,2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-thio-
- (3S,4S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyheptanethioic S-acid
- Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid
- L-threo-Hexonic acid,2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-t...
- FMOC-AHTHXA
- FMOC-AHTHXA-OH
- (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid
- (3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid
- Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid≥ 97% (HPLC)
- Fmoc-AHTHxA(3S,4S)-OH
- L-threo-Hexonic acid, 2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-thio-
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- MDL: MFCD00270199
- インチ: 1S/C22H25NO5S/c1-29-11-10-19(20(24)12-21(25)26)23-22(27)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-20,24H,10-13H2,1H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1
- InChIKey: GTGKYYIFCBBTFH-PMACEKPBSA-N
- ほほえんだ: C1(COC(=O)N[C@@H](CCSC)[C@@H](O)CC(=O)O)C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 415.14500
じっけんとくせい
- 密度みつど: 1.295±0.06 g/cm3(Predicted)
- ふってん: 671.8±55.0 °C(Predicted)
- PSA: 121.16000
- LogP: 3.87330
- 酸性度係数(pKa): 4.19±0.10(Predicted)
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid セキュリティ情報
- ちょぞうじょうけん:Store at 0°C
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid 税関データ
- 税関コード:29225090
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321616-0.05g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 0.05g |
$490.0 | 2023-09-04 | |
eNovation Chemicals LLC | Y1238778-250mg |
L-threo-Hexonic acid,2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-thio- |
268542-18-3 | 97% (HPLC) | 250mg |
$935 | 2024-06-07 | |
eNovation Chemicals LLC | Y1238778-25mg |
L-threo-Hexonic acid,2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-thio- |
268542-18-3 | 97% (HPLC) | 25mg |
$325 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285585A-250 mg |
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid, |
268542-18-3 | 250MG |
¥2,708.00 | 2023-07-11 | ||
Enamine | EN300-321616-0.25g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 0.25g |
$913.0 | 2023-09-04 | |
1PlusChem | 1P007MZZ-1g |
L-threo-Hexonic acid,2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-thio- |
268542-18-3 | ≥ 97% (HPLC) | 1g |
$1036.00 | 2025-02-22 | |
A2B Chem LLC | AD55599-250mg |
Fmoc-(3s,4s)-4-amino-3-hydroxy-6-methylthio-hexanoic acid |
268542-18-3 | ≥ 97% (HPLC) | 250mg |
$544.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285585A-250mg |
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid, |
268542-18-3 | 250mg |
¥2708.00 | 2023-09-05 | ||
A2B Chem LLC | AD55599-25mg |
Fmoc-(3s,4s)-4-amino-3-hydroxy-6-methylthio-hexanoic acid |
268542-18-3 | ≥ 97% (HPLC) | 25mg |
$160.00 | 2024-04-20 | |
A2B Chem LLC | AD55599-100mg |
Fmoc-(3s,4s)-4-amino-3-hydroxy-6-methylthio-hexanoic acid |
268542-18-3 | ≥ 97% (HPLC) | 100mg |
$304.00 | 2024-04-20 |
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acidに関する追加情報
Introduction to (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic Acid (CAS No. 268542-18-3)
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid, identified by its CAS number 268542-18-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, featuring a chiral center and multiple functional groups, contributes to its unique chemical properties and potential therapeutic applications.
The molecular framework of (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as an amino protecting group. This modification enhances the stability of the compound during synthetic processes and ensures precise control over its reactivity. Additionally, the molecule contains a hydroxyl group at the 3-position and a methylsulfanyl group at the 6-position, which contribute to its solubility and interaction with biological targets.
Recent advancements in drug discovery have highlighted the importance of chiral compounds in developing effective therapeutics. The stereochemistry of (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid plays a crucial role in determining its biological activity. Studies have shown that enantiomeric purity is essential for achieving optimal pharmacological effects. The synthesis of this compound requires careful control over reaction conditions to ensure high enantiomeric excess, which is critical for its intended applications.
The presence of the Fmoc group in this molecule also makes it a valuable intermediate in the synthesis of more complex peptides and proteins. The Fmoc protection strategy allows for sequential addition of amino acids during peptide coupling reactions, facilitating the construction of polypeptides with high fidelity. This aspect has been particularly useful in the development of novel biomaterials and therapeutic agents.
In recent years, there has been growing interest in exploring the potential applications of sulfanyl-containing compounds in medicine. The methylsulfanyl group in (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid contributes to its interaction with biological systems, enhancing its bioactivity. Research has indicated that sulfanyl groups can modulate enzyme activity and receptor binding, making them valuable in designing drugs that target specific metabolic pathways.
The hydroxyl group at the 3-position of this compound also serves as a potential site for further functionalization. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can influence the binding affinity and specificity of molecules to their targets. This feature makes (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid a versatile building block for designing novel pharmacological agents.
The synthesis of this compound involves multi-step organic reactions, requiring expertise in medicinal chemistry and synthetic methodologies. The use of advanced techniques such as asymmetric catalysis has enabled the efficient preparation of enantiomerically pure forms of this molecule. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Current research is focused on exploring the therapeutic potential of derivatives of (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid. Studies have shown that modifications to its structure can lead to enhanced bioactivity and improved pharmacokinetic properties. For instance, altering the length or nature of side chains can influence metabolic stability and target engagement. These findings highlight the importance of structure-function relationships in drug design.
The fluorenylmethoxycarbonyl group not only serves as a protecting group but also contributes to the overall solubility and stability of the molecule. Fluorene-based derivatives are known for their favorable physicochemical properties, making them suitable for formulation into various dosage forms. This aspect is particularly relevant for developing oral solids or injectable formulations that require long-term stability.
In conclusion, (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid (CAS No. 268542-18-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it a valuable intermediate for synthesizing complex biomolecules. Ongoing studies continue to uncover new applications for this compound, underscoring its importance in advancing drug discovery efforts.
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